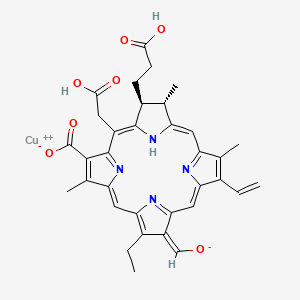

Copper chlorophyllin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

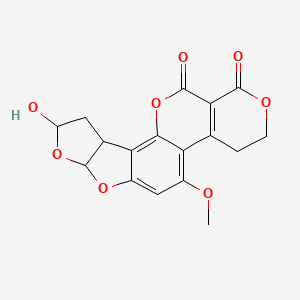

Copper chlorophyllin B is a semi-synthetic derivative of the natural green pigment chlorophyll. It is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable compound that retains the green color. This compound is known for its greater hydrophilicity, tinctorial power, and higher stability towards acid and light compared to natural chlorophyll .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper chlorophyllin B is synthesized through the saponification of chlorophyll extracted from plant materials such as grass, lucerne, and nettle. The saponification process removes the methyl and cyclophytol ester groups and may partially cleave the pentenyl ring. After saponification, copper is added to the purified chlorophyllins, and the acid groups are neutralized to form the salts of potassium and/or sodium .

Industrial Production Methods: In industrial settings, chlorophyll is extracted using solvents such as acetone, ethanol, and hexane. The extracted chlorophyll undergoes saponification in an alkaline medium, followed by the addition of copper to replace the magnesium ion. The resulting this compound is then purified and dried to obtain a dark green to blue/black powder or a dark green solution .

Analyse Des Réactions Chimiques

Types of Reactions: Copper chlorophyllin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.

Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as copper chlorin e4, copper chlorin e6, and copper pheophorbide a .

Applications De Recherche Scientifique

Copper chlorophyllin B has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in polymerization reactions and as a colorant in various chemical processes.

Biology: this compound is studied for its antioxidant and antimutagenic properties.

Medicine: It is used in therapeutic applications, such as wound healing and as an internal deodorant.

Industry: this compound is used as a food colorant and in the production of cosmetics and pharmaceuticals.

Mécanisme D'action

Copper chlorophyllin B exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular hydrogen peroxide levels.

Antimutagenic Activity: It binds to environmental mutagens, such as polycyclic aromatic hydrocarbons, and prevents their interaction with DNA.

Therapeutic Effects: It enhances wound healing and reduces odors associated with incontinence and colostomies by forming tight molecular complexes with odor-causing compounds.

Comparaison Avec Des Composés Similaires

Copper chlorophyllin A: Similar to copper chlorophyllin B but differs in the side chain structure.

Sodium copper chlorophyllin: A water-soluble derivative used as a food additive and in alternative medicine.

Natural chlorophylls (chlorophyll a and chlorophyll b): Fat-soluble pigments found in plants, less stable compared to copper chlorophyllins.

Uniqueness of this compound: this compound is unique due to its greater stability, hydrophilicity, and tinctorial power compared to natural chlorophylls. Its ability to form tight molecular complexes with carcinogenic chemicals and its wide range of applications in various fields make it a valuable compound for scientific research and industrial use .

Propriétés

Numéro CAS |

28777-01-7 |

|---|---|

Formule moléculaire |

C34H32CuN4O7 |

Poids moléculaire |

672.2 g/mol |

Nom IUPAC |

copper;(8Z,17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-18,24-dihydro-17H-porphyrin-2-carboxylate |

InChI |

InChI=1S/C34H34N4O7.Cu/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)(H,44,45);/q;+2/p-2/b22-14-,24-11?,25-12?,26-13?,32-21?;/t16-,20-;/m0./s1 |

Clé InChI |

PMSPRUFMVFJXFR-XMOCYDBPSA-L |

SMILES isomérique |

CCC\1=C2C=C3C(=C(C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

SMILES canonique |

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)

![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)